5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone
Overview
Description
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of an oxirane ring and a phenylmethoxy group attached to the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group on the quinolinone core.
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide or peracids.
Reduction: The quinolinone core can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenylmethanol, alkyl halides
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of quinoline derivatives
Substitution: Formation of various substituted quinolinone derivatives
Scientific Research Applications
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Oxiranyl)-8-methoxy-2(1H)-quinolinone
- 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-isoquinolinone
- 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinoline
Uniqueness
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone stands out due to the presence of both the oxirane ring and the phenylmethoxy group, which confer unique reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551997 | |
Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112281-28-4 | |
Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.